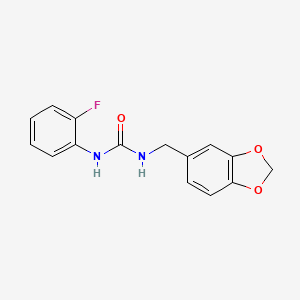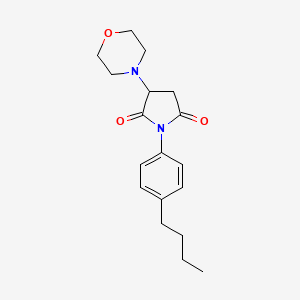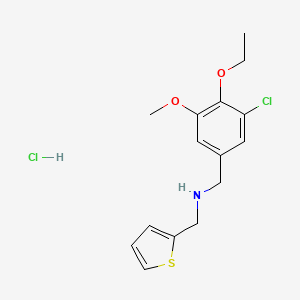
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea, also known as BDBM13, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea involves the inhibition of various enzymes and signaling pathways in the body. N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. By inhibiting histone deacetylases, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea can alter the expression of genes involved in various cellular processes, including cell growth and apoptosis. N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. By inhibiting cyclooxygenase-2, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea can reduce inflammation in the body.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has been found to have various biochemical and physiological effects in the body. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has been shown to induce apoptosis by activating caspase enzymes, which are involved in programmed cell death. In the nervous system, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has been found to protect against oxidative stress and inflammation by reducing the production of reactive oxygen species and inflammatory mediators. In addition, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has been shown to have analgesic effects by inhibiting the transmission of pain signals in the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has several advantages for lab experiments, including its low toxicity and high stability. However, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has some limitations, including its low solubility in water and its potential to bind to plasma proteins, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the research and development of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea. One direction is to investigate its potential therapeutic applications in other fields, such as autoimmune diseases and metabolic disorders. Another direction is to optimize its chemical structure to improve its pharmacokinetic properties, such as solubility and bioavailability. Furthermore, the development of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea analogs with improved potency and selectivity could lead to the discovery of new therapeutic agents.
Synthesemethoden
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea can be synthesized through a multi-step process involving the reaction of 2-fluoroaniline with 1,3-benzodioxole-5-carbaldehyde, followed by the reduction of the resulting imine with sodium borohydride, and finally, the reaction of the resulting amine with isocyanate.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has been found to have potential therapeutic applications in various fields of scientific research, including cancer treatment, neuroprotection, and pain management. In cancer treatment, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroprotection, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has been found to protect against oxidative stress and inflammation, which are associated with neurodegenerative diseases. In pain management, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)urea has been shown to have analgesic effects by inhibiting the transmission of pain signals in the nervous system.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c16-11-3-1-2-4-12(11)18-15(19)17-8-10-5-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDBEUFOTODNKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-{[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B5398857.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5398864.png)
![methyl 5-ethyl-2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5398867.png)

![N-cyclopropyl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5398882.png)
![2-(5-fluoro-2-methoxyphenyl)-1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazole](/img/structure/B5398888.png)
![(3aR*,7aS*)-2-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5398897.png)
![N-(4-methylphenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5398901.png)
![1-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-4-(3-methylbenzyl)piperazine](/img/structure/B5398911.png)
![3-{[2-(aminocarbonyl)piperidin-1-yl]methyl}-N-butyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5398913.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2,2-dimethylpropanamide](/img/structure/B5398922.png)


![2-(4-morpholinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5398959.png)